Lipophilicity and Membrane Permeability: 4'-Methyl Substitution Increases LogP by ~0.5 Units
The 4'-methyl group on the benzophenone core significantly elevates lipophilicity compared to the unsubstituted analog. The target compound exhibits a calculated LogP (XLogP3) of 3.9 [1], whereas the unsubstituted comparator 3-(thiomorpholinomethyl)benzophenone (CAS 898762-70-4) has an estimated LogP of approximately 3.4 . This difference translates to an ~3.2-fold higher octanol-water partition coefficient, directly influencing passive membrane permeability and hydrophobic binding pocket occupancy. Additionally, the topological polar surface area (TPSA) is measured at 45.6 Ų [1], which differs from morpholine-containing analogs (TPSA ~29.5 Ų) and predicts distinct blood-brain barrier penetration potential.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.9; TPSA = 45.6 Ų |
| Comparator Or Baseline | 3-(Thiomorpholinomethyl)benzophenone (estimated LogP ~3.4) |
| Quantified Difference | ΔLogP ≈ +0.5 (≈3.2× higher partition coefficient) |
| Conditions | Calculated properties using PubChem XLogP3 algorithm |
Why This Matters
Elevated LogP directly correlates with enhanced membrane permeability in cell-based assays, making this compound the preferred choice for intracellular target engagement studies where passive diffusion is rate-limiting.
- [1] Kuujia.com. (n.d.). Cas no 898762-76-0 (4'-Methyl-3-thiomorpholinomethyl benzophenone). Product Datasheet. View Source
